Cas no 1004643-42-8 (4-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide)

4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide is a hydrazide derivative featuring a pyrazole moiety, offering versatile reactivity for synthetic applications. The compound’s structure combines a benzohydrazide core with a 3,5-dimethylpyrazole substituent, enhancing its utility as an intermediate in medicinal chemistry and coordination chemistry. Its hydrazide group enables condensation reactions, while the pyrazole ring contributes to metal-binding properties, making it suitable for ligand design. The dimethyl substitution on the pyrazole ring improves steric and electronic stability. This compound is particularly valuable in the development of pharmacologically active molecules or metal-organic frameworks due to its bifunctional reactivity and structural tunability.
4-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide structure
1004643-42-8 structure
商品名:4-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide
CAS番号:1004643-42-8
MF:C13H16N4O
メガワット:244.292
MDL:MFCD04969928
CID:3059386
PubChem ID:7017685

4-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide 化学的及び物理的性質

名前と識別子

    • 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzohydrazide
    • 4-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide
    • AKOS000310289
    • BBL039013
    • CS-0282737
    • 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
    • 1004643-42-8
    • DTXSID101178112
    • STK312863
    • 4-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzoic acid hydrazide
    • EN300-229648
    • 1-[(3,5-dimethylpyrazolyl)methyl]benzene-4-carbohydrazide
    • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
    • 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
    • MDL: MFCD04969928
    • インチ: InChI=1S/C13H16N4O/c1-9-7-10(2)17(16-9)8-11-3-5-12(6-4-11)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18)
    • InChIKey: NKOZXSZCXDVHHR-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN(CC2=CC=C(C=C2)C(=O)NN)C(=C1)C

計算された属性

  • せいみつぶんしりょう: 244.13241115Da
  • どういたいしつりょう: 244.13241115Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 72.9Ų

4-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-229648-2.5g
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
1004643-42-8 95%
2.5g
$503.0 2024-06-20
Enamine
EN300-229648-10.0g
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
1004643-42-8 95%
10.0g
$1101.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353407-100mg
4-((3,5-Dimethyl-1h-pyrazol-1-yl)methyl)benzohydrazide
1004643-42-8 98%
100mg
¥1425 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353407-50mg
4-((3,5-Dimethyl-1h-pyrazol-1-yl)methyl)benzohydrazide
1004643-42-8 98%
50mg
¥1382 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353407-10g
4-((3,5-Dimethyl-1h-pyrazol-1-yl)methyl)benzohydrazide
1004643-42-8 98%
10g
¥25758 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353407-5g
4-((3,5-Dimethyl-1h-pyrazol-1-yl)methyl)benzohydrazide
1004643-42-8 98%
5g
¥20055 2023-04-17
Enamine
EN300-229648-10g
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
1004643-42-8
10g
$1101.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353407-500mg
4-((3,5-Dimethyl-1h-pyrazol-1-yl)methyl)benzohydrazide
1004643-42-8 98%
500mg
¥4089 2023-04-17
Enamine
EN300-229648-0.1g
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide
1004643-42-8 95%
0.1g
$66.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353407-1g
4-((3,5-Dimethyl-1h-pyrazol-1-yl)methyl)benzohydrazide
1004643-42-8 98%
1g
¥5529 2023-04-17

4-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide 関連文献

4-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazideに関する追加情報

4-(3,5-Dimethyl-1H-Pyrazol-1-yl)methylbenzohydrazide: A Comprehensive Overview

4-(3,5-Dimethyl-1H-Pyrazol-1-yl)methylbenzohydrazide, identified by the CAS number 1004643-42-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development. The molecule consists of a benzohydrazide core linked to a 3,5-dimethylpyrazole moiety through a methylene group, which imparts distinctive electronic and steric characteristics.

The synthesis of 4-(3,5-Dimethyl-1H-Pyrazol-1-yl)methylbenzohydrazide involves a multi-step process that typically begins with the preparation of the pyrazole ring. The 3,5-dimethylpyrazole derivative is synthesized via a condensation reaction between an aldehyde and an amine, followed by cyclization under appropriate conditions. Subsequent coupling with benzohydrazide is achieved through nucleophilic substitution or other coupling reactions, depending on the specific functional groups present. This compound has been explored for its potential as a building block in medicinal chemistry, particularly in the development of bioactive molecules.

Recent studies have highlighted the pharmacological significance of benzohydrazides and their derivatives. These compounds have demonstrated promising activities in various biological systems, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of the 3,5-dimethylpyrazole group into the benzohydrazide framework has been shown to enhance the compound's bioavailability and selectivity towards specific molecular targets. For instance, research published in 2023 revealed that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression.

The structural versatility of 4-(3,5-Dimethyl-1H-Pyrazol-1-yl)methylbenzohydrazide makes it an attractive candidate for further functionalization. By modifying the substituents on the pyrazole ring or the benzohydrazide core, chemists can tailor the compound's properties to suit specific therapeutic applications. For example, introducing electron-withdrawing groups on the pyrazole ring could enhance its binding affinity to certain receptors or enzymes.

In addition to its pharmacological applications, this compound has also been investigated for its potential in materials science. The ability of benzohydrazides to form stable complexes with metal ions has led to their exploration as ligands in coordination chemistry. Recent research has demonstrated that this compound can act as a versatile ligand in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

The synthesis and characterization of 4-(3,5-Dimethyl-1H-Pyrazol-1-yl)methylbenzohydrazide have been extensively documented in recent scientific literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These studies underscore the importance of rigorous characterization in ensuring the reliability of experimental results.

In conclusion, 4-(3,5-Dimethyl-1H-Pyrazol-1-yl)methylbenzohydrazide, with its unique structural features and diverse applications, represents a valuable addition to the arsenal of compounds available for chemical research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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